6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoxaline is used as chemical reagents, organic intermediates, fine chemicals, and for pharmaceutical research and development . It is also a part of the novel class of antitumor agents targeting the colchicine site on tubulin .
Synthesis Analysis
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities . Structural optimizations of the prior lead 1a led to the discovery of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of tubulin polymerization inhibitors targeted at the colchicine binding site .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is C9H12N2O . The InChI code is 1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 . The Canonical SMILES is COC1=CC2=C(C=C1)NCCN2 .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is 164.20 g/mol . The XLogP3-AA is 1.6 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 1 . The topological polar surface area is 33.3 Ų . The heavy atom count is 12 .Scientific Research Applications
Tautomerism and Synthesis of Novel Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoxaline has been utilized in the synthesis of novel compounds, demonstrating notable tautomerism. The synthesis process involves reactions with hydrazine hydrate, resulting in the formation of compounds that exhibit tautomerism between enamine, methylene imine, and enaminol forms. This indicates the compound's utility in creating novel chemical entities with variable structural configurations, contributing to chemical research and drug design (Kim, Choi, & Lim, 2003).
Photophysical Properties and Antimicrobial Activity
The compound has been used to synthesize novel styryl colorants which exhibit photophysical properties and fluorescence. These colorants showed antimicrobial activity against various organisms, indicating potential applications in biomedical fields. The study of their photophysical properties and antimicrobial activity contributes to the understanding of the compound's utility in developing new materials with biological applications (Jarag et al., 2012).
Tubulin-Polymerization Inhibition
6-Methoxy-1,2,3,4-tetrahydroquinoxaline derivatives have been studied for their role in inhibiting tubulin polymerization, a crucial process in cell division. These derivatives showed significant cytotoxicity and tubulin assembly inhibition, indicating potential therapeutic applications in cancer treatment. The compound's interaction with tubulin and its impact on cell division provides valuable insights into its potential as a cancer therapeutic agent (Wang et al., 2014).
Antioxidant Activity
Derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline have been evaluated for their antioxidant activities. The study of these derivatives in different systems contributes to the understanding of their chemical behavior and potential applications in protecting against oxidative stress (Nishiyama et al., 2002).
Novel Fluorophore Characterization
6-Methoxy-1,2,3,4-tetrahydroquinoxaline has been used in the development of a novel fluorophore, exhibiting strong fluorescence and stability across a wide pH range. This characteristic makes it valuable for biomedical analysis, offering potential applications in fluorescence-based assays and diagnostics (Hirano et al., 2004).
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQDARJDXESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502202 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
13311-79-0 | |
Record name | 1,2,3,4-Tetrahydro-6-methoxyquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.